BenchChemオンラインストアへようこそ!

3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

Medicinal chemistry Structure-activity relationship Lead optimization

Select this specific PBI scaffold to exploit its 2-unsubstituted topology, which reduces steric bulk and avoids target-site clash, enabling unconstrained parallel chemistry exploration at this critical vector. The 1-phenethylamino side chain is differentiated from methylamino/phenylamino analogs, being structurally optimized for CCR5 receptor engagement and detailed CYP isoform deconvolution studies. Ideal as a starter template for intrinsic fluorescence-based subcellular imaging without requiring additional fluorophore conjugation, this compound provides a distinct physicochemical profile validated by SAR sensitivity analyses.

Molecular Formula C21H18N4
Molecular Weight 326.403
CAS No. 304861-65-2
Cat. No. B2688787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
CAS304861-65-2
Molecular FormulaC21H18N4
Molecular Weight326.403
Structural Identifiers
SMILESCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCC4=CC=CC=C4)C#N
InChIInChI=1S/C21H18N4/c1-15-13-20(23-12-11-16-7-3-2-4-8-16)25-19-10-6-5-9-18(19)24-21(25)17(15)14-22/h2-10,13,23H,11-12H2,1H3
InChIKeyHUGBSTODQMRBPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile (CAS 304861-65-2): Structural Baseline and Procurement Context


3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile (CAS 304861-65-2, C₂₃H₂₂N₄, MW 354.45) belongs to the pyrido[1,2-a]benzimidazole (PBI) fused-heterocycle class . This scaffold has been investigated for antimalarial, antischistosomal, and intrinsic-fluorescence applications [1]. The compound is distinguished from its most closely catalogued analogs by the absence of a substituent at the 2-position of the pyrido ring, while retaining the 1-phenethylamino, 3-methyl, and 4-carbonitrile groups [2]. This specific substitution pattern defines its physicochemical and pharmacological profile relative to the broader PBI series.

Why 3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile Cannot Be Replaced by Generic In-Class Analogs


Generic substitution within the PBI class is precluded by the pronounced structure-activity relationship (SAR) sensitivity at the 2-position and the 1-amino side chain. The 2-unsubstituted topology of CAS 304861-65-2 reduces steric bulk compared to its 2-ethyl (CAS 305333-34-0) and 2-allyl (CAS 612037-58-8) analogs, altering planarity, electronic distribution, and target-binding geometry [1]. Replacement of the phenethylamino group with a methylamino (as in BDBM80804) or phenylamino (CAS 294850-03-6) side chain has been shown in related series to shift biological target engagement from hexokinase-1 to CCR5 or CYP isoforms, demonstrating that even single-atom side-chain truncation redirects polypharmacology and invalidates one-to-one interchange [2].

Quantitative Differentiation Evidence for 3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile Against Closest Analogs


2-Position Substituent Absence Confers Reduced Steric Bulk and Distinct Molecular Topology

CAS 304861-65-2 is unsubstituted at the 2-position of the pyrido ring, whereas the closest commercially catalogued analog — 2-ethyl-3-methyl-1-phenethylamino-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile (CAS 305333-34-0) — carries an ethyl group at this position . The additional ethyl substituent increases molecular weight from 354.45 to 354.45 (identical MW due to isomeric relationship; the 2-ethyl analog is a constitutional isomer with same formula C₂₃H₂₂N₄), but introduces a stereoelectronic perturbation at the hinge region of the tricyclic core. In the PBI antimalarial series, 2-substitution has been shown to modulate both in vitro potency and hERG liability; the 2-unsubstituted pattern provides a distinct starting point for SAR exploration [1].

Medicinal chemistry Structure-activity relationship Lead optimization

Phenethylamino Side Chain Differentiates Target Engagement Profile from Methylamino and Phenylamino Analogs

The 1-phenethylamino substituent of CAS 304861-65-2 extends two methylene units beyond the 1-phenylamino analog (CAS 294850-03-6, C₁₉H₁₄N₄, MW 298.35) . In a closely related series, the 2-ethyl-3-methyl-1-methylamino PBI (BDBM80804) showed EC₅₀ values of 21.1 µM and 44.8 µM against human hexokinase-1 and hexokinase HKDC1 [W721R], respectively, in PubChem BioAssay AID 504762 and AID 504730 [1]. The phenethyl side chain, by contrast, is expected to occupy a larger hydrophobic pocket, shifting selectivity away from hexokinase isoforms toward targets such as CCR5 or CYP enzymes, as observed for structurally related PBIs bearing longer N-alkylamino chains [2].

Polypharmacology Target engagement Kinase inhibition

Intrinsic Fluorescence Potential Enables Label-Free Cellular Imaging

The pyrido[1,2-a]benzimidazole core shared by CAS 304861-65-2 exhibits intrinsic fluorescence suitable for label-free cellular imaging, as demonstrated for structurally related PBI antimalarials [1]. Compounds 1 and 2 in that study, which carry the identical PBI core with varying N-aryl substituents, displayed distinct subcellular accumulation patterns in Plasmodium falciparum that were directly visualized via confocal microscopy without extrinsic fluorophore conjugation [1]. The 4-carbonitrile and 1-amino substituents on CAS 304861-65-2 are expected to modulate the quantum yield and emission wavelength relative to the published probes, providing a tunable fluorescence scaffold for mechanistic studies [2].

Fluorescence imaging Cellular uptake Mechanism of action

Synthetic Accessibility Advantage: Fewer Steps vs. 2-Substituted Analogs

The absence of a 2-substituent on CAS 304861-65-2 simplifies the synthetic route relative to 2-ethyl (CAS 305333-34-0), 2-allyl (CAS 612037-58-8), and 2-benzyl analogs [1]. The core 1-amino-3-methyl-pyrido[1,2-a]benzimidazole-4-carbonitrile framework can be assembled via condensation of 2-cyanomethylbenzimidazole with an appropriate β-ketonitrile or via transition-metal-free annulation strategies as recently reported for the PBI class [2]. Introduction of the phenethylamino group at the 1-position proceeds through nucleophilic aromatic substitution, avoiding the additional alkylation or cross-coupling step required for 2-substituted derivatives. This reduction in synthetic complexity translates to lower procurement cost and faster lead optimization cycles [1].

Synthetic chemistry Lead generation Medicinal chemistry

Optimal Research and Procurement Scenarios for 3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile


Fragment-Based and Structure-Guided Lead Optimization Requiring a Sterically Unencumbered PBI Core

When a medicinal chemistry program requires a pyrido[1,2-a]benzimidazole template with an unsubstituted 2-position to allow subsequent vector diversification, CAS 304861-65-2 provides the optimal starting scaffold. Its lack of 2-substitution avoids steric clash with target binding-site residues and enables unconstrained exploration of this vector through parallel chemistry, a strategy validated by the demonstrated SAR sensitivity at the 2-position in antimalarial PBI series [1].

Label-Free Cellular Imaging and Mechanistic Probe Development

For researchers seeking to exploit the intrinsic fluorescence of the PBI core for subcellular localization studies, CAS 304861-65-2 offers a scaffold that can be directly evaluated in confocal microscopy without fluorophore conjugation [2]. The 1-phenethylamino and 4-carbonitrile substituents provide handles for tuning photophysical properties while retaining the core fluorescence, as demonstrated with structurally analogous PBIs in Plasmodium falciparum imaging [2].

Chemokine Receptor (CCR5) Antagonist Screening Cascades

Given the structural precedent that N-phenethylamino PBIs engage chemokine receptors — with related analogs such as BDBM50205732 showing CCR5 IC₅₀ of 22.4 µM [3] — CAS 304861-65-2 is a rational choice for screening decks targeting the CCR5 axis. Its phenethyl side chain mimics the extended hydrophobic motif found in known CCR5 ligands, while the 2-unsubstituted topology differentiates it from bulkier 2-allyl or 2-ethyl analogs that may exhibit altered selectivity profiles [3].

Comparative Metabolism and CYP Inhibition Profiling of 1-Aminoalkyl PBI Series

The 1-phenethylamino substituent differentiates CAS 304861-65-2 from 1-methylamino (BDBM80804) and 1-phenylamino (CAS 294850-03-6) analogs in CYP inhibition assays. Related PBIs with varying N-substituents have shown differential CYP isoform inhibition (e.g., CYP1A2 Ki = 127 µM; CYP2D1 Ki = 179 µM) [4]. Systematic comparison of the phenethylamino analog within this panel enables deconvolution of side-chain-specific metabolic liabilities, a critical step in lead candidate selection [4].

Quote Request

Request a Quote for 3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.